5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- is a complex organic compound belonging to the class of dibenzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- typically involves multiple steps, starting with the construction of the dibenzazepine core. One common approach is the condensation of benzylamine with a suitable diketone precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the azepine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the azepine ring.
Scientific Research Applications
Chemistry: In chemistry, 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its derivatives have been tested for their efficacy in treating conditions such as arthritis and chronic pain.
Industry: In the industrial sector, 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- is used in the production of dyes, pigments, and other colorants. Its ability to form stable complexes with metals makes it useful in the manufacture of advanced materials.
Mechanism of Action
The mechanism by which 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Dibenzazepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Isoquinoline derivatives: These compounds have a similar fused ring system but differ in the arrangement of the rings.
Uniqueness: 5H-Dibenz(c,e)azepine, 6-benzyl-6,7-dihydro- is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
58335-98-1 |
---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
6-benzyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C21H19N/c1-2-8-17(9-3-1)14-22-15-18-10-4-6-12-20(18)21-13-7-5-11-19(21)16-22/h1-13H,14-16H2 |
InChI Key |
JQNQBWAAUPNGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.